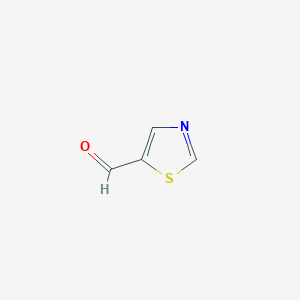

Thiazole-5-carboxyaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NOS/c6-2-4-1-5-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRLWHGLEJGMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378567 | |

| Record name | Thiazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-32-3 | |

| Record name | 5-Thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiazole-5-carboxaldehyde: A Technical Guide to its Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Thiazole-5-carboxaldehyde, a pivotal heterocyclic aldehyde in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its applications in drug development, particularly as a modulator of key signaling pathways.

Core Structural and Chemical Identity

Thiazole-5-carboxaldehyde, also known by its IUPAC name 1,3-thiazole-5-carbaldehyde, is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, and a formyl group at the 5-position.[1] This unique arrangement of heteroatoms and the reactive aldehyde functionality makes it a versatile building block in the synthesis of a wide array of more complex molecules.[2]

Table 1: Key Identifiers and Physicochemical Properties of Thiazole-5-carboxaldehyde

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-thiazole-5-carbaldehyde | [1] |

| Synonyms | 5-Formylthiazole, Thiazole-5-carbaldehyde | [3] |

| CAS Number | 1003-32-3 | [3] |

| Molecular Formula | C₄H₃NOS | [3] |

| Molecular Weight | 113.14 g/mol | [3] |

| Appearance | White to brown liquid or solid | [4] |

| Melting Point | 229 °C (decomposed) | [4] |

| Boiling Point | 92-94 °C at 16 mmHg | [4] |

| Density | 1.304 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.5874 | [4] |

| Flash Point | 98 °C | [4] |

| Solubility | No specific data available, but expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and chloroform. |

Chemical Synthesis and Purification

The synthesis of Thiazole-5-carboxaldehyde can be achieved through several routes, with the Vilsmeier-Haack reaction being a prominent and widely used method. This reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

Materials:

-

Thiazole (B1198619) (starting material)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (or another suitable solvent)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ice

-

Ethanol/water mixture for recrystallization

Procedure:

-

Formation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. The reaction is exothermic and should be kept cool. The formation of the chloroiminium salt (Vilsmeier reagent) occurs.

-

Formylation: Dissolve thiazole in a suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the prepared Vilsmeier reagent, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 80°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice. Carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide to a basic pH.

-

Isolation: The crude product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the product can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude Thiazole-5-carboxaldehyde can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by vacuum distillation.[3]

Experimental Protocol: Purification by Vacuum Distillation

Purification of Thiazole-5-carboxaldehyde can be effectively achieved by vacuum distillation, which is suitable for compounds with high boiling points or those that are sensitive to high temperatures.[8][9]

Apparatus:

-

Round-bottom flask

-

Distillation head with a condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

-

Thermometer

Procedure:

-

Place the crude Thiazole-5-carboxaldehyde into the round-bottom flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., around 2 mmHg).[3]

-

Begin heating the distillation flask gently.

-

Collect the fraction that distills at the expected boiling point under the applied vacuum (e.g., around 41°C at 2 mmHg for a related compound).[3]

-

Once the distillation is complete, carefully and slowly release the vacuum before turning off the heat.

Spectroscopic Characterization

The structure of Thiazole-5-carboxaldehyde can be confirmed using various spectroscopic techniques. While specific spectra for the unsubstituted compound are not widely published, the expected spectral features can be inferred from data on closely related thiazole derivatives.[1][10][11][12]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the thiazole ring and the aldehyde proton. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically around 10 ppm). The protons on the thiazole ring will appear in the aromatic region, with their chemical shifts and coupling constants being characteristic of the 5-substituted thiazole ring system.

-

¹³C NMR: The carbon NMR spectrum will show signals for the four carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will have a characteristic downfield chemical shift (typically in the range of 180-200 ppm). The carbons of the thiazole ring will appear in the aromatic region.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching vibration from the aldehyde group is expected around 1700 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aldehyde will also be present, typically above 3000 cm⁻¹ and around 2800-2700 cm⁻¹, respectively. The spectrum will also show C=N and C-S stretching vibrations characteristic of the thiazole ring.[13][14]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Thiazole-5-carboxaldehyde (m/z = 113). The fragmentation pattern will likely involve the loss of the formyl group (CHO, 29 mass units) and other characteristic fragmentations of the thiazole ring.[13][15][16][17]

Chemical Reactivity and Applications in Drug Development

Thiazole-5-carboxaldehyde is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[2] The aldehyde group is susceptible to various chemical transformations, including oxidation, reduction, and nucleophilic addition, allowing for the introduction of diverse functional groups.

The thiazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.[16] Derivatives of thiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[18]

Role as a Kinase Inhibitor

Many thiazole derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[18]

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[19][20][21][22][23] Its aberrant activation is a common feature in many cancers. Thiazole-containing compounds have been designed to inhibit key kinases in this pathway, such as Akt itself.[19]

Diagram 1: The PI3K/Akt signaling pathway and the inhibitory action of thiazole derivatives on Akt.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in cancer cells. Thiazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[24][25][26][27][28]

The intrinsic pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases.[29][30][31][32][33] The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of another caspase cascade.[29][30][31][32][33] Thiazole derivatives can promote apoptosis by modulating the levels of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family, and by activating key caspases.[25][28]

Diagram 2: The intrinsic and extrinsic apoptosis pathways, highlighting the modulatory role of thiazole derivatives.

Conclusion

Thiazole-5-carboxaldehyde is a fundamentally important heterocyclic compound with a rich chemistry that enables its use as a versatile synthon for the creation of complex molecular architectures. Its derivatives have shown significant promise in medicinal chemistry, particularly in the development of targeted cancer therapies through the modulation of critical signaling pathways such as the PI3K/Akt pathway and the induction of apoptosis. This guide provides a foundational understanding of its properties and synthesis, offering a valuable resource for researchers and scientists in the field of drug discovery and development. Further exploration into the synthesis of novel derivatives and their biological evaluation will undoubtedly continue to expand the therapeutic potential of this remarkable scaffold.

References

- 1. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. asianpubs.org [asianpubs.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. rsc.org [rsc.org]

- 11. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE(95453-58-0) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. article.sapub.org [article.sapub.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 24. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 25. benthamdirect.com [benthamdirect.com]

- 26. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 29. researchgate.net [researchgate.net]

- 30. sinobiological.com [sinobiological.com]

- 31. portlandpress.com [portlandpress.com]

- 32. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 33. blog.cellsignal.com [blog.cellsignal.com]

An In-depth Technical Guide to the Physicochemical Properties of Thiazole-5-carboxaldehyde (CAS 1003-32-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for Thiazole-5-carboxaldehyde, identified by CAS number 1003-32-3. Thiazole-5-carboxaldehyde is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1] Its utility stems from the reactive aldehyde group and the stable thiazole (B1198619) ring, which is a common scaffold in biologically active molecules.[1][2] This document presents key physical and chemical properties in a structured format, outlines general experimental protocols for their determination, and includes a representative experimental workflow.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of Thiazole-5-carboxaldehyde. Data has been compiled from various chemical suppliers and safety data sheets.

General and Molecular Data

| Property | Value | Source(s) |

| CAS Number | 1003-32-3 | [3][4][5] |

| Synonyms | 1,3-Thiazole-5-carboxaldehyde, 5-Formyl-1,3-thiazole, 5-Thiazolecarboxaldehyde | [3][5][6] |

| Molecular Formula | C₄H₃NOS | [7][8][9] |

| Molecular Weight | 113.14 g/mol | [4][7][8][9] |

| Physical State | Solid or liquid (yellow) | [4][5][6][7] |

Thermal and Optical Properties

| Property | Value | Source(s) |

| Boiling Point | 92-94 °C at 16 mmHg | [3][4][6][9][10][11][12][13][14] |

| 222.4 °C at 760 mmHg (atmospheric pressure) | [7] | |

| Melting Point | 229 °C (decomposition) | [10][15] |

| Flash Point | 98 °C (closed cup) | [3][6][8][10][12][13][16][17] |

| Refractive Index (n20/D) | 1.5874 | [3][4][10][12][15] |

Other Physical Properties

| Property | Value | Source(s) |

| Density | 1.304 g/mL at 25 °C | [3][4][6][10][11][12] |

| Vapor Pressure | 0.102 mmHg at 25°C | [12] |

| Solubility | No quantitative data available, but noted to be slightly soluble in water. | [18][19] |

| Partition Coefficient (log P) | 0.33 (n-octanol/water) |

Experimental Protocols for Physicochemical Data Determination

While specific experimental details for the determination of the above properties for Thiazole-5-carboxaldehyde are not publicly available, this section outlines the standard methodologies used for such measurements.

Boiling Point Determination

The boiling point of an organic liquid can be determined by several methods, including simple distillation and the Thiele tube method.[7][18][20]

-

Simple Distillation: This method involves heating a liquid in a distilling flask to its boiling point, allowing the vapor to condense, and recording the temperature at which the vapor pressure equals the external pressure.[7] This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available.[7][18]

-

Thiele Tube Method: This microscale method is ideal for small sample volumes.[18] A small amount of the liquid is placed in a fusion tube with an inverted capillary tube. The apparatus is heated, and the boiling point is the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary tube.[18]

Melting Point Determination

For solid compounds, the melting point is a crucial indicator of purity.[10][21]

-

Capillary Method: A small, powdered sample is packed into a capillary tube, which is then heated in a melting point apparatus (e.g., a Mel-Temp or Thiele tube with a heating bath).[10][12] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[10] Pure compounds typically have a sharp melting range of 0.5-1.0 °C.[10]

Density Measurement

The density of a liquid can be determined using various techniques.

-

Pycnometry: A pycnometer, a flask with a precise volume, is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.[13][22]

-

Vibrating Tube Densimeter: This automated method measures the change in the oscillation frequency of a U-shaped tube when filled with the sample liquid. The frequency change is directly related to the density of the liquid.[13][22]

-

Gravimetric Buoyancy Method (Archimedes' Principle): This method involves weighing a sinker of known volume in air and then immersed in the liquid. The difference in weight is used to calculate the density of the liquid.[23]

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through a substance and is a valuable physical constant for liquid identification.[24]

-

Abbe Refractometer: This is a common instrument for measuring the refractive index of liquids. A few drops of the sample are placed between two prisms. Light is passed through the sample, and the refractometer is adjusted until a dividing line between light and dark fields is centered on a crosshair. The refractive index is then read from a scale.[25] The measurement is typically performed at 20 °C using the sodium D-line (589 nm).[24]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Pensky-Martens Closed-Cup Tester (ASTM D93): This is a standard method for determining the flash point of combustible liquids.[3][6][11] The liquid is heated in a closed cup at a constant rate with stirring. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the temperature at which a flash is observed.[11]

Representative Experimental Workflow: Knoevenagel Condensation

Thiazole-5-carboxaldehyde, as an aldehyde, readily participates in various condensation reactions to form larger, more complex molecules. The Knoevenagel condensation is a classic example, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate) in the presence of a basic catalyst.[16][17][19][26][27] This reaction is fundamental in carbon-carbon bond formation.

Below is a generalized experimental workflow for the Knoevenagel condensation of Thiazole-5-carboxaldehyde.

Caption: Generalized workflow for the Knoevenagel condensation of Thiazole-5-carboxaldehyde.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. store.astm.org [store.astm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thiazole-5-carboxaldehyde (1003-32-3) at Nordmann - nordmann.global [nordmann.global]

- 6. delltech.com [delltech.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 12. scribd.com [scribd.com]

- 13. knowledge.reagecon.com [knowledge.reagecon.com]

- 14. byjus.com [byjus.com]

- 15. scimed.co.uk [scimed.co.uk]

- 16. benchchem.com [benchchem.com]

- 17. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 20. m.youtube.com [m.youtube.com]

- 21. athabascau.ca [athabascau.ca]

- 22. calnesis.com [calnesis.com]

- 23. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 24. athabascau.ca [athabascau.ca]

- 25. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 26. researchgate.net [researchgate.net]

- 27. ijcps.org [ijcps.org]

The Rising Therapeutic Potential of 5-Formylthiazole and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) scaffold is a cornerstone in medicinal chemistry, present in a wide array of biologically active compounds. Among these, 5-formylthiazole serves as a particularly versatile starting point for the synthesis of novel derivatives with significant therapeutic potential. The reactive aldehyde group at the 5-position allows for a variety of chemical modifications, leading to the development of compounds with promising anticancer and antimicrobial activities. This technical guide provides an in-depth overview of the biological activities of 5-formylthiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Biological Activities of 5-Formylthiazole Derivatives

Derivatives of 5-formylthiazole, particularly thiosemicarbazones and chalcones, have demonstrated notable efficacy as both anticancer and antimicrobial agents. The biological activity is often attributed to the unique chemical properties of the thiazole ring in conjunction with the functional groups introduced via the 5-formyl handle.

Anticancer Activity

Thiazole-containing compounds have been investigated for their ability to combat cancer through various mechanisms. Research has shown that certain thiazole derivatives can induce apoptosis (programmed cell death) and disrupt key cellular processes essential for cancer cell proliferation and survival.

One of the primary mechanisms of action for the anticancer effects of some thiazole derivatives is the inhibition of crucial signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Specifically, the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway has been identified as a key target. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and death.[1][2]

Another important mechanism is the inhibition of tubulin polymerization. Tubulin is a protein that assembles into microtubules, which are essential components of the cellular skeleton and are critical for cell division. By disrupting the formation of microtubules, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[3][4]

Quantitative Anticancer Data

The anticancer efficacy of various thiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against different cancer cell lines. The tables below summarize the reported activities of several thiazole derivatives, including those structurally related to 5-formylthiazole derivatives.

Table 1: Anticancer Activity of Thiazole Derivatives (IC50/GI50 in µM)

| Compound ID | Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 4c | Hydrazinyl-thiazole | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |

| HepG2 (Liver) | 7.26 ± 0.44 | [2] | ||

| 8c | Thiazole-carboxamide | A-549 (Lung) | 48% inhibition at 5 µg/mL | [5] |

| 8f | Thiazole-carboxamide | A-549 (Lung) | 40% inhibition at 5 µg/mL | [5] |

| 5b | Thiazole-naphthalene | MCF-7 (Breast) | 0.48 ± 0.03 | [3] |

| A549 (Lung) | 0.97 ± 0.13 | [3] | ||

| 3g | Thiazole-carboxylate | EKVX (Non-Small Cell Lung) | 0.865 | |

| MDA-MB-468 (Breast) | 1.20 | |||

| 4c | Thiazole-carboxylate | HOP-92 (Non-Small Cell Lung) | 0.34 | |

| EKVX (Non-Small Cell Lung) | 0.96 | |||

| MDA-MB-231/ATCC (Breast) | 1.08 | |||

| 9 | Thiazole-thiophene hybrid | MCF-7 (Breast) | 14.6 ± 0.8 | [6] |

| 11b | Thiazole-thiophene hybrid | MCF-7 (Breast) | 28.3 ± 1.5 | [6] |

Antimicrobial Activity

The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Thiazole derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.

A key target for some antibacterial thiazole derivatives is the FtsZ protein. FtsZ is a bacterial homolog of tubulin and is essential for bacterial cell division. It forms a contractile ring (the Z-ring) at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual death of the bacteria.[7]

Quantitative Antimicrobial Data

The antimicrobial activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table presents data for various thiazole-based compounds.

Table 2: Antimicrobial Activity of Thiazole Derivatives (MIC/MBC in µg/mL)

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 3c | Chalcone (B49325) | S. aureus | 62.5 - 250 | - | [8] |

| C. albicans | 62.5 - 250 | - | [8] | ||

| 3 | Heteroaryl thiazole | Various bacteria | 230 - 700 | 470 - 940 | [9] |

| 9 | Heteroaryl thiazole | Various fungi | 60 - 230 | 110 - 470 | [9] |

| Thiazole-based chalcones | Chalcone | B. cereus | 6.5-28.4 (x10⁻²) | 14.2-105.0 (x10⁻²) | [10] |

| L. monocytogenes | 21.4-113.6 (x10⁻²) | 42.7-358.6 (x10⁻²) | [10] | ||

| E. coli | 10.7-113.6 (x10⁻²) | 21.4-247.2 (x10⁻²) | [10] | ||

| Compound 1 | Thiosemicarbazone | B. cereus | 10 | - | [11] |

| Compound C5 | Indolyl-5-methylphenanthridium | S. aureus (susceptible) | 1 | - | |

| S. aureus (MRSA) | 2 | - |

Signaling Pathways and Mechanisms of Action

The biological effects of 5-formylthiazole derivatives can be attributed to their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

The diagram below illustrates the VEGFR-2 signaling cascade, a critical pathway for angiogenesis. Inhibition of this pathway by certain thiazole derivatives can starve tumors of their blood supply.

Caption: VEGFR-2 signaling pathway and its inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-formylthiazole derivatives is highly dependent on their chemical structure. The following diagram illustrates some general structure-activity relationships observed for thiazole-based compounds.

Caption: General structure-activity relationships for thiazole derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 5-formylthiazole derivatives and the key experiments cited for evaluating their biological activity.

Synthesis of 5-Formylthiazole Derivatives

The following diagram outlines a general workflow for the synthesis and subsequent biological screening of 5-formylthiazole derivatives.

Caption: General workflow for synthesis and screening.

3.1.1. General Procedure for the Synthesis of 5-Formylthiazole Thiosemicarbazones

-

Dissolve 5-formylthiazole (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol.

-

Add a solution of the appropriate thiosemicarbazide (1-1.2 equivalents) in the same solvent.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent.[12]

3.1.2. General Procedure for the Synthesis of 5-Formylthiazole Chalcones (Claisen-Schmidt Condensation)

-

Dissolve 5-formylthiazole (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

-

Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise with stirring.

-

Continue stirring at room temperature for 12-24 hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude chalcone is purified by recrystallization or column chromatography.[8][13]

Biological Assays

3.2.1. MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

3.2.2. Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration, plate aliquots from wells showing no growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

3.2.3. In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of tubulin into microtubules.

-

Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer containing GTP.

-

Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound or controls (e.g., paclitaxel (B517696) as a promoter, colchicine (B1669291) as an inhibitor).

-

Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.

-

Data Acquisition: Monitor the increase in absorbance at 340 nm or fluorescence over time using a plate reader.

-

Data Analysis: Plot the change in absorbance/fluorescence versus time to obtain polymerization curves and determine the IC50 for inhibition.[4]

3.2.4. FtsZ Polymerization Assay

This assay assesses the impact of compounds on the polymerization of the bacterial FtsZ protein.

-

Reagent Preparation: Prepare purified FtsZ protein in a polymerization buffer.

-

Reaction Setup: Mix FtsZ with the test compound at various concentrations in a suitable reaction vessel.

-

Polymerization Initiation: Initiate polymerization by adding GTP and incubating at 37°C.

-

Analysis: The extent of polymerization can be measured by various methods, including light scattering, sedimentation followed by SDS-PAGE, or by measuring GTPase activity.

-

Data Interpretation: A decrease in polymerization or GTPase activity in the presence of the compound indicates inhibition.

Conclusion

5-Formylthiazole represents a privileged scaffold in the design and synthesis of novel therapeutic agents. Its derivatives, particularly thiosemicarbazones and chalcones, have demonstrated significant potential as both anticancer and antimicrobial agents. The mechanisms of action often involve the inhibition of key cellular targets such as VEGFR-2, tubulin, and FtsZ. The synthetic accessibility of 5-formylthiazole and the potential for diverse chemical modifications make it an attractive starting point for the development of new drugs to combat cancer and infectious diseases. Further research focusing on lead optimization and in vivo studies of promising 5-formylthiazole derivatives is warranted to translate their therapeutic potential into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of 5-methylphenanthridium from benzothiazoles to indoles as potent FtsZ inhibitors: Broadening the antibacterial spectrum toward vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of 5-acylaminothiazole derivatives, synthetic drugs related to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and in vitro evaluation of new thiosemicarbazone derivatives as potential anticancer agents | AVESİS [avesis.anadolu.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in studies on FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Literature review on the importance of the thiazole ring in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a crucial component in a vast array of therapeutic agents, spanning a wide spectrum of diseases. This technical guide provides a comprehensive overview of the importance of the thiazole ring, detailing its role in drug design, summarizing key biological activities with quantitative data, outlining experimental protocols for its evaluation, and visualizing its impact on critical signaling pathways.

The Versatility of the Thiazole Scaffold

The thiazole nucleus is a fundamental building block in numerous natural and synthetic compounds with significant biological activities.[1][2] Its prevalence in clinically approved drugs underscores its importance in drug discovery and development.[3][4] The aromatic nature of the thiazole ring, coupled with its ability to participate in hydrogen bonding and coordinate with metal ions, allows for diverse interactions with biological targets.[5] Furthermore, the thiazole ring can be readily functionalized at various positions, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[6]

Thiazole-containing compounds have demonstrated a remarkable range of pharmacological effects, including:

-

Anticancer Activity: Thiazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[5][7]

-

Antimicrobial Activity: The thiazole scaffold is a key component of many antibacterial and antifungal drugs.[8][9]

-

Antiviral Activity: A prominent example is the antiretroviral drug Ritonavir, which contains a thiazole moiety and is a critical component of HIV therapy.[2][10]

-

Anti-inflammatory Activity: Several thiazole derivatives have shown significant anti-inflammatory properties.[8]

-

Other Therapeutic Areas: The therapeutic reach of thiazoles extends to antidiabetic, antioxidant, and antimalarial applications.[1]

Quantitative Analysis of Biological Activity

The potency of thiazole derivatives against various biological targets has been extensively quantified. The following tables summarize key inhibitory concentrations (IC₅₀) and other relevant data from selected studies, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| β-pentene based thiazole derivatives (87a, 87b) | HeLa, SSMC-7721, CT-26 | 3.48 ±0.14, 6.99 ± 0.15, 8.84 ± 0.16 | [11] |

| Pyrazole, naphthalene (B1677914) and thiazole containing compounds (91a, 91b) | HeLa, HepG2 | 0.86, 0.95 | [11] |

| Benzophenone-thiazole analog (97) | EAC, DLA | 5.2, 5.4 | [11] |

| Thiazole derivative 90 | Liver cancer cells | 0.11 | [11] |

| Thiazole-coumarin hybrid (6a) | MCF-7, HCT-116, HepG2 | - | [12] |

| Thiazole derivatives (3b, 3e) as PI3Kα/mTOR dual inhibitors | - | 0.086 ± 0.005 (PI3Kα), 0.221 ± 0.014 (mTOR) | [2][10] |

| Acridine–thiazole hybrid (A) as AChE inhibitor | - | 0.0065 | [12] |

| Benzylpiperidine-linked diarylthiazole derivative (E) as AChE inhibitor | - | 0.30 | [12] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiazole hydrazines (4b, 4g, 4j) | C. albicans | 250 | [8] |

| 2,5-disubstituted thiazole derivative (7) | VISA, VRSA | 0.7–2.8 | [13] |

| N-Phenyl-thiazoles (16a–e) | Various bacteria | - | [13] |

| Thiazole-phenylacetic acid derivatives (25a–25d) | S. aureus, E. epidermidis, B. subtilis | 0.98 - 3.9 | [13] |

Key Signaling Pathways Targeted by Thiazole Derivatives

Thiazole-containing drugs exert their therapeutic effects by modulating critical cellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and development.

Inhibition of BCR-ABL Kinase by Dasatinib

Dasatinib, a potent anticancer agent, contains a thiazole ring and is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML).[6][7] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, effectively blocking its downstream signaling and inducing apoptosis in cancer cells.[7]

Caption: Mechanism of Dasatinib Action.

Inhibition of HIV Protease by Ritonavir

Ritonavir is an essential component of highly active antiretroviral therapy (HAART) for HIV/AIDS. This thiazole-containing molecule is a potent inhibitor of the HIV protease enzyme.[11][14] By binding to the active site of the protease, Ritonavir prevents the cleavage of viral polyproteins into functional proteins, leading to the production of immature, non-infectious viral particles.[8][9]

Caption: Mechanism of Ritonavir Action.

Dual Inhibition of PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[2] Its dysregulation is a common feature in many cancers. Several thiazole derivatives have been developed as potent inhibitors of this pathway, with some acting as dual inhibitors of both PI3K and mTOR.[5][10]

Caption: Thiazole-mediated PI3K/mTOR Inhibition.

Experimental Protocols

The synthesis and biological evaluation of thiazole derivatives are central to their development as therapeutic agents. The following are generalized protocols for key experiments.

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of the thiazole ring.[15]

Workflow:

Caption: Hantzsch Thiazole Synthesis Workflow.

Methodology:

-

Reaction Setup: Dissolve the α-haloketone (1 mmol) and the corresponding thioamide or thiourea (B124793) (1.1 mmol) in a suitable solvent, typically ethanol.

-

Reaction: Reflux the reaction mixture for a period ranging from 2 to 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter it and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4]

Workflow:

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 8. What is the mechanism of Ritonavir? [synapse.patsnap.com]

- 9. Mechanism of action of Ritonavir_Chemicalbook [chemicalbook.com]

- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 13. Thiazole synthesis [organic-chemistry.org]

- 14. Articles [globalrx.com]

- 15. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and storage of Thiazole-5-carboxyaldehyde

An In-depth Technical Guide to Thiazole-5-carboxyaldehyde: Safety, Handling, and Storage

Introduction

This compound (CAS No. 1003-32-3) is a heterocyclic aldehyde featuring a thiazole (B1198619) ring substituted with a carboxaldehyde group at the 5-position.[1] This structure imparts specific reactivity, making it a valuable and versatile building block in organic synthesis.[1][2] It is frequently utilized as an intermediate in the pharmaceutical industry for creating complex heterocyclic compounds and for the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its applications also extend to the development of agrochemicals, specialty materials, dyes, and pigments.[1][2] Given its reactivity and use in sensitive applications, a thorough understanding of its safety, handling, and storage is critical for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a light yellow to yellow liquid or a solid (powder to lump), which is soluble in alcohol and ether but only moderately soluble in water.[2][3][4] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 1003-32-3 | [2][5] |

| Molecular Formula | C₄H₃NOS | [1][2][5] |

| Molecular Weight | 113.14 g/mol | [1][2][5] |

| Appearance | Light yellow to yellow liquid; solid powder to lump | [2][3][6] |

| Melting Point | 229 °C (decomposes) | [3][7] |

| Boiling Point | 92-94 °C at 16 mmHg (21 hPa) | [3][7] |

| Density | 1.304 g/mL at 25 °C | [8] |

| Flash Point | 88.3 °C to 98 °C (closed cup) | [1][7] |

| Refractive Index | n20/D 1.5874 | |

| Purity | ≥ 95-97% | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction.[5] The chemical, physical, and toxicological properties have not been thoroughly investigated, warranting cautious handling.[5]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

Label Elements

-

Pictogram: GHS07 (Exclamation Mark)[5]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize risk and exposure.

Engineering Controls

-

Work in a well-ventilated area.[8]

-

Provide appropriate exhaust ventilation at places where dust or aerosols may form.[7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or other approved eye protection.[5]

-

Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use approved respirator cartridges such as type OV/AG/P99 (US) or ABEK-P2 (EU).[7]

General Hygiene

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly after handling.

-

Avoid breathing vapors, mist, or gas.[5]

Caption: General laboratory workflow for handling this compound.

Storage and Stability

Proper storage is crucial to maintain the purity and stability of this compound.

-

Storage Temperature: Store in a cool place, with some suppliers recommending 0-8°C.[2][7] Other sources suggest room temperature.[3][9] It is best to follow the recommendation on the supplier-specific label.

-

Conditions: Keep the container tightly closed in a dry and well-ventilated place.[7][8] Store in a dark place as it may be light-sensitive.[3][9]

-

Stability: The compound is stable under recommended storage conditions.[5][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

First Aid and Emergency Procedures

In case of exposure, follow these first aid measures and seek medical advice.

-

General Advice: Consult a physician and show them the Safety Data Sheet (SDS).[5]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.

-

In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation or a rash occurs, get medical advice.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical attention.

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.

Caption: Decision flowchart for first aid response to exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can form, including carbon oxides, nitrogen oxides (NOx), and sulphur oxides.[7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[5] Evacuate personnel to safe areas and ensure adequate ventilation.[5] Avoid breathing vapors, mist, or gas.[5]

-

Environmental Precautions: Prevent product from entering drains.[5][7]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust.[5] Sweep up and shovel the material into suitable, closed containers for disposal.[5]

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations.

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Consider burning in a chemical incinerator equipped with an afterburner and scrubber.[5]

-

Contaminated Packaging: Dispose of as unused product.[5]

Experimental Protocols

Detailed experimental protocols using this compound are highly specific to the desired synthetic target. However, the literature describes general procedures for the synthesis of various thiazole derivatives. For example, the Hantzsch thiazole synthesis is a common method, and Claisen-Schmidt condensation reactions are used to create thiazole-based chalcones.[10][11]

When using this compound as a reactant, a generalized experimental workflow would involve:

-

Reaction Setup: Under an inert atmosphere (if required by the specific reaction), dissolve or suspend this compound in an appropriate dry solvent in a reaction vessel.

-

Reagent Addition: Add other reactants, catalysts, or reagents to the mixture, often controlling the temperature with an ice or oil bath.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated salt solution) and extract the product into an organic solvent.

-

Purification: Purify the crude product using methods such as column chromatography on silica (B1680970) gel, recrystallization, or distillation to obtain the pure target compound.[12]

-

Characterization: Confirm the structure and purity of the final product using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Thiazole-5-carboxaldehyde CAS#: 1003-32-3 [m.chemicalbook.com]

- 4. kuey.net [kuey.net]

- 5. capotchem.cn [capotchem.cn]

- 6. Thiazole-5-carboxaldehyde (1003-32-3) at Nordmann - nordmann.global [nordmann.global]

- 7. Thiazole-5-carboxaldehyde - Safety Data Sheet [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 1003-32-3|this compound|BLD Pharm [bldpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Versatility of Thiazole Compounds in Modern Material Science

A Technical Guide for Researchers and Drug Development Professionals

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a cornerstone in the development of advanced functional materials. Its unique electronic properties, including its electron-deficient nature, rigid planar structure, and propensity for strong intermolecular π-π stacking, make it a highly versatile building block. This technical guide explores the core applications of thiazole-containing compounds in material science, presenting key performance data, detailed experimental protocols, and visualizations of the underlying structure-property relationships that govern their function. From enhancing the efficiency of organic electronics to protecting metals from corrosion, thiazole derivatives are at the forefront of materials innovation.

Organic Electronics: Powering Next-Generation Devices

Thiazole's electron-accepting character makes it an invaluable component in organic semiconductors, enabling the fine-tuning of energy levels and charge transport properties.[1][2] This has led to significant advancements in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).

Organic Solar Cells (OSCs)

In OSCs, thiazole units are incorporated into both donor and acceptor materials to optimize the energy levels (HOMO/LUMO) for efficient charge separation and to improve molecular packing for better charge transport.[3][4] A notable example is the small molecule donor SW2, which utilizes a thiazole substituent on a benzo[1,2-b:4,5-b']dithiophene core. Replacing the more common thiophene (B33073) with the more electron-withdrawing thiazole lowers the HOMO energy level, leading to a higher open-circuit voltage (Voc) and a remarkable power conversion efficiency (PCE) of 15.51% in all-small-molecule devices.[5]

| Compound | Type | HOMO (eV) | LUMO (eV) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| SW1 (Thiophene) | Small Molecule Donor | -5.41 | -3.42 | 0.806 | 25.09 | 66.1 | 12.90 |

| SW2 (Thiazole) | Small Molecule Donor | -5.53 | -3.52 | 0.835 | 25.10 | 74.0 | 15.51 |

Table 1: Performance Data of All-Small-Molecule Organic Solar Cells. Data sourced from a study comparing thiophene (SW1) vs. thiazole (SW2) substituted small molecule donors blended with the acceptor Y6.[5]

Organic Light-Emitting Diodes (OLEDs)

The rigidity and electronic properties of fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360) (TzTz), are leveraged to create highly efficient and stable emitters for OLEDs, particularly in the challenging blue spectrum.[6] By attaching electron-donating carbazole (B46965) units to a central TzTz acceptor core (a D-π-A-π-D architecture), researchers have developed emitters like TzTz-PtbCz2. This design leads to intense, deep-blue emission and excellent thermal stability.[6] When incorporated into a tandem OLED device, these emitters have achieved high brightness and efficiency.

| Emitter | Device Type | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Peak (nm) | CIE Coordinates |

| TzTz-PCz2 | Single | - | - | 460 | - |

| TzTz-PtbCz2 | Tandem | 10.2 | 44,851 | 467-470 | (Not Reported) |

Table 2: Performance of Thiazolo[5,4-d]thiazole-Based Blue OLEDs. Data for emitters used in vacuum-processed devices.[6]

Conductive Polymers and Transistors

Thiazole units are integrated into polymer backbones to create semiconductors with high charge carrier mobilities for OFETs. The electron-deficient nature of thiazole can be used to produce n-type (electron-transporting) or ambipolar (electron- and hole-transporting) materials.[7] For example, copolymerizing a thiazoloisoindigo (TzII) acceptor unit with a bithiazole donor unit results in the polymer P(TzII-dTh-dTz), which exhibits balanced hole and electron mobilities, a crucial feature for complementary logic circuits.[1] The strategic replacement of thiophene with thiazole lowers the polymer's HOMO and LUMO energy levels, facilitating electron injection and transport.[1][7]

| Polymer | Carrier Type | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) |

| P(TzII-dTh-dTh) | p-type | 1.43 | - |

| P(TzII-dTh-dTz) | Ambipolar | 0.38 | 0.56 |

| PTzTBI | Ambipolar | 0.02 | 0.01 |

Table 3: Charge Carrier Mobilities of Thiazole-Containing Polymers in OFETs. Performance data for various thiazole-based polymer semiconductors.[1][7]

Corrosion Inhibition: Protecting Metallic Surfaces

Thiazole derivatives are highly effective corrosion inhibitors for various metals and alloys, including mild steel and copper, in acidic and neutral environments.[5][8] Their protective action stems from their ability to adsorb onto the metal surface, forming a barrier that blocks the corrosive agents. This adsorption is facilitated by the presence of heteroatoms (N, S) and the π-electrons of the aromatic ring, which can coordinate with the vacant d-orbitals of the metal.[5]

Studies show that the adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[5][8] These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

| Inhibitor | Metal | Medium | Max. Inhibition Efficiency (%) | Concentration |

| HMDBT | Mild Steel | 1 M HCl | 95.35 | 800 ppm |

| MTT | Copper | 3% NaCl | 95.7 | 5.0 mM |

Table 4: Efficacy of Thiazole-Based Corrosion Inhibitors. HMDBT (2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride) and MTT (Thiazolyl Blue).[8]

Fluorescent Sensors for Metal Ion Detection

The ability of thiazole compounds to form stable complexes with metal ions, often accompanied by a distinct change in their photophysical properties, makes them excellent candidates for fluorescent chemosensors.[9][10] These sensors can provide highly sensitive and selective detection of environmentally and biologically important metal ions. The sensing mechanism typically involves a process like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which is modulated by the binding of the metal ion to the nitrogen and sulfur atoms of the thiazole ring.[10][11] This interaction can lead to a "turn-on" or "turn-off" fluorescent response.

| Sensor | Target Ion | Detection Limit (LOD) | Response Type |

| AM1 | Hg²⁺ | 0.1126 nM (Fluorescence) | Turn-off |

| TTz-1 | Cu²⁺ | 0.30 µM | Quenching |

| TTz-1 | Fe³⁺ | 0.29 µM | Quenching |

| BIPP | Zn²⁺ | 23.6 nM | Turn-on |

Table 5: Performance of Thiazole-Based Fluorescent Chemosensors. Data for various thiazole derivatives designed for selective metal ion detection.[10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Protocol 1: Synthesis of Small Molecule Donor SW2 for OSCs

This protocol outlines the synthesis of the thiazole-based small molecule donor SW2. The procedure involves a Stille coupling reaction.

-

Materials: 2,6-bis(trimethyltin)-4,8-bis(5-ethylhexyl-4-hexyl)benzo[1,2-b:4,5-b']dithiophene, 2-(2-butyloctyl)-4-bromothiazole, Pd(PPh₃)₄ catalyst, toluene (B28343).

-

Procedure:

-

To a dried Schlenk tube under argon atmosphere, add the stannane (B1208499) derivative (1 eq), the bromo-thiazole derivative (2.2 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Add dry toluene via syringe.

-

Heat the reaction mixture to 110 °C and stir for 24 hours.

-

After cooling to room temperature, pour the mixture into methanol.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by column chromatography on silica (B1680970) gel using petroleum ether/chloroform (B151607) as the eluent to yield the final product SW2 as a red solid.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: Fabrication and Testing of an All-Small-Molecule OSC

This protocol describes the fabrication of an OSC device with a conventional architecture using the SW2 donor.[13]

-

Device Architecture: ITO / PEDOT:PSS / SW2:Y6 (Active Layer) / PDINO / Al

-

Procedure:

-

Clean patterned indium tin oxide (ITO) glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.

-

Spin-coat a layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate)) onto the ITO substrate at 3000 rpm for 30 s, followed by annealing at 150 °C for 15 minutes in air.

-

Prepare the active layer solution by dissolving SW2 and the acceptor Y6 (e.g., in a 1:1.2 weight ratio) in chloroform with a suitable additive like 1-chloronaphthalene (B1664548) (0.5% v/v).

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Spin-coat the active layer solution onto the PEDOT:PSS layer at 2000 rpm for 30 s. Anneal the film at 110 °C for 10 minutes.

-

Spin-coat the electron transport layer, PDINO, on top of the active layer.

-

Deposit the final aluminum (Al) electrode (approx. 100 nm) by thermal evaporation under high vacuum (< 5 × 10⁻⁵ Pa).

-

Characterize the device performance using a solar simulator under AM 1.5G illumination (100 mW/cm²).

-

Protocol 3: Corrosion Inhibition Measurement by Weight Loss

This protocol details the gravimetric method for assessing the inhibition efficiency of a compound like HMDBT on mild steel in an acidic medium.[14][15][16]

-

Materials: Mild steel coupons, 1 M HCl solution, various concentrations of the inhibitor (e.g., HMDBT), analytical balance, acetone, ethanol (B145695), distilled water.

-

Procedure:

-

Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, rinse with ethanol and distilled water, and dry.

-

Weigh the coupons accurately using an analytical balance (W₀).

-

Prepare 1 M HCl solutions without (blank) and with different concentrations of the inhibitor (e.g., 50-800 ppm).

-

Immerse the pre-weighed coupons completely in the test solutions for a specified period (e.g., 6 hours) at a constant temperature.

-

After immersion, remove the coupons, wash them with a solution containing HCl and a cleaning agent to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh (W₁).

-

Calculate the corrosion rate (CR) in g/(m²·h) using the formula: CR = (W₀ - W₁) / (A * t), where A is the surface area of the coupon and t is the immersion time.

-

Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

Protocol 4: Fluorescence Titration for Metal Ion Sensing

This protocol describes the general procedure for evaluating the sensing capability of a thiazole-based fluorescent probe towards a target metal ion.[17][18][19][20]

-

Materials: Stock solution of the fluorescent sensor (e.g., 1 mM in DMSO), stock solution of the target metal ion salt (e.g., 10 mM aqueous solution of ZnCl₂), appropriate buffer solution or solvent system (e.g., DMSO/water mixture), quartz cuvette, fluorometer.

-

Procedure:

-

Prepare a dilute solution of the sensor in the chosen solvent system within a quartz cuvette (e.g., 3 mL of a 10 µM solution).

-

Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum by exciting at an appropriate wavelength (λ_ex).

-

Add small, incremental aliquots of the metal ion stock solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum after each addition.

-

Plot the change in fluorescence intensity at the emission maximum (λ_em) against the concentration of the added metal ion to generate a titration curve.

-

The detection limit (LOD) can be calculated based on the signal-to-noise ratio (typically S/N = 3) from the initial linear portion of the titration curve.

-

Visualizing Core Concepts

Diagrams created using Graphviz help to illustrate the logical relationships and workflows central to the application of thiazole compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. irjweb.com [irjweb.com]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Optoelectronic and Semiconducting Properties of Conjugated Polymers Composed of Thiazolo[5,4-d]thiazole and Arene Imides Linked by Ethynylene Bridges (2016) | Mónica Moral | 21 Citations [scispace.com]

- 5. scispace.com [scispace.com]

- 6. air.unimi.it [air.unimi.it]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of the Inhibitory Efficacy of a Thiazole Derivative as an Efficient Corrosion Inhibitor for Augmenting the Resistance of MS in Acidic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07200F [pubs.rsc.org]

- 19. Fluorescence determination of Fe( iii ) in drinking water using a new fluorescence chemosensor - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05144C [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of thiazole-5-carboxaldehyde, a critical intermediate in the development of various pharmaceutical compounds. The protocols outlined below are based on established synthetic methods, offering researchers a selection of approaches to suit their specific needs and available resources.

I. Synthetic Strategies Overview

The synthesis of thiazole-5-carboxaldehyde can be achieved through several distinct chemical pathways. The choice of method often depends on the starting materials, desired scale, and tolerance for specific reagents. The most prominent strategies include:

-

Vilsmeier-Haack Formylation: A classic method for introducing a formyl group onto an electron-rich heterocyclic ring system. This approach is particularly useful for the formylation of thiazole (B1198619) derivatives.

-

Cascade Annulation of Enaminones: A modern approach that utilizes a one-pot reaction to construct the thiazole ring and introduce the aldehyde functionality simultaneously.

-

Oxidation of 5-(Hydroxymethyl)thiazole: A two-step process that involves the reduction of a thiazole-5-carboxylate ester to the corresponding alcohol, followed by oxidation to the desired aldehyde.

II. Quantitative Data Summary

The following table summarizes key quantitative data from various synthetic protocols for thiazole-5-carboxaldehyde and its derivatives, allowing for a comparative assessment of each method's efficiency.

| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Vilsmeier-Haack | Δ-4-thiazolinethione | POCl₃, DMF | 1,2-dichloroethane | 80 | 3 | 75 |

| Vilsmeier-Haack | 2-Aryliminothiazolid-4-ones | Vilsmeier-Haack reagent | - | - | - | - |

| Cascade Annulation | Tertiary enaminones | Dess–Martin periodinane (DMP), KSCN | - | - | - | - |

| Oxidation (Step 2) | 4-Methyl-5-hydroxymethyl-thiazole | Pyridinium chlorochromate (PCC) | Dichloromethane | 15-25 | - | - |

| Oxidation (Step 2) | 4-Methyl-5-hydroxymethyl-thiazole | NaOCl, KBr, TEMPO | Dichloromethane/Water | 0 to 30-32 | - | 72-76 |

| Reduction (Step 1) | 4-Methyl-thiazole-5-carboxylic acid methyl ester | Sodium borohydride (B1222165), AlCl₃ | THF | 0-15 to 15-25 | 4 | 73-80 |

III. Experimental Protocols

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

This protocol is adapted from the formylation of Δ-4-thiazolinethione derivatives.[1][2]

Materials:

-

Δ-4-thiazolinethione derivative (1 eq)

-

Phosphorus oxychloride (POCl₃) (1.05 eq)

-

N,N-Dimethylformamide (DMF) (1.05 eq)

-

1,2-dichloroethane

Procedure:

-

Dissolve the Δ-4-thiazolinethione derivative in 1,2-dichloroethane.

-

Add DMF to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride to the stirred mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Heat the mixture to 80°C and maintain for 3 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Basify the aqueous solution with a 4M NaOH solution to a pH of 9.

-

The solid product that precipitates is collected by filtration, washed with water, and can be further purified by crystallization from an ethanol/water mixture.

Protocol 2: Synthesis via Oxidation of 4-Methyl-5-hydroxymethyl-thiazole

This two-step protocol involves the initial reduction of a thiazole ester followed by oxidation to the aldehyde.[3][4]

Step 1: Reduction of 4-Methyl-thiazole-5-carboxylic acid methyl ester

Materials:

-

4-Methyl-thiazole-5-carboxylic acid methyl ester (1 eq)

-

Aluminum chloride (AlCl₃)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

Procedure:

-

Prepare a solution of aluminum chloride in THF.

-

In a separate flask, prepare a solution of sodium borohydride in THF.

-

Slowly add the sodium borohydride solution to the aluminum chloride solution at a controlled temperature.

-

To this mixture, add the 4-methyl-thiazole-5-carboxylic acid methyl ester over 1 hour at 0-15°C.

-

Stir the reaction mixture at 15-25°C for 4 hours, monitoring the reaction progress by HPLC.

-

Quench the reaction by pouring the mixture into a mixture of ice and concentrated HCl.

-

Concentrate the mixture to remove organic solvents.

-

Adjust the pH to 12.5 with sodium hydroxide (B78521) solution at 5-15°C.

-

Extract the product with THF.

-

Combine the organic layers, treat with charcoal, and distill off the THF to yield 4-methyl-5-hydroxymethyl-thiazole.

Step 2: Oxidation to 4-Methyl-5-formyl-thiazole

Materials:

-

4-Methyl-5-hydroxymethyl-thiazole (1 eq)

-

Sodium bicarbonate solution

-

Potassium bromide (KBr) solution

-

TEMPO

-

Sodium hypochlorite (B82951) (NaOCl) solution

-

Dichloromethane

Procedure:

-

Add 4-methyl-5-hydroxymethyl-thiazole to dichloromethane.

-

Add a solution of sodium bicarbonate in water and stir.

-

Cool the mixture to 0°C.

-

Add an aqueous solution of KBr and TEMPO.

-

Slowly add the sodium hypochlorite solution while maintaining the temperature between 0-5°C.

-

Stir the reaction mixture at 0-5°C and monitor by HPLC.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with sodium thiosulfate (B1220275) solution and then with brine.

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 4-methyl-5-formyl-thiazole.

IV. Visualized Workflow and Pathways

Diagram 1: General Experimental Workflow for Thiazole-5-carboxaldehyde Synthesis

Caption: General workflow for synthesizing thiazole-5-carboxaldehyde.

Diagram 2: Vilsmeier-Haack Formylation Pathway

Caption: Key steps in the Vilsmeier-Haack formylation of thiazoles.

Diagram 3: Two-Step Synthesis via Reduction and Oxidation

Caption: Pathway for thiazole-5-carboxaldehyde synthesis from an ester.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 4. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

A Step-by-Step Guide to Hantzsch Thiazole Synthesis: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the Hantzsch thiazole (B1198619) synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of thiazole derivatives. Thiazoles are a critical structural motif in a vast number of biologically active compounds and pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, detailed experimental procedures, and quantitative data to facilitate successful implementation in the laboratory.